molecular formula C15H20N4OS2 B2596328 4-Methyl-6-methylsulfanyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]-2-propan-2-ylpyrimidine-5-carboxamide CAS No. 1436202-12-8

4-Methyl-6-methylsulfanyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]-2-propan-2-ylpyrimidine-5-carboxamide

Cat. No.: B2596328
CAS No.: 1436202-12-8
M. Wt: 336.47
InChI Key: YQLUJKXXOMPVNH-UHFFFAOYSA-N
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Description

4-Methyl-6-methylsulfanyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]-2-propan-2-ylpyrimidine-5-carboxamide is a complex organic compound featuring a pyrimidine core substituted with various functional groups, including a thiazole ring, a methylsulfanyl group, and a carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-6-methylsulfanyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]-2-propan-2-ylpyrimidine-5-carboxamide typically involves multi-step organic synthesis. A common synthetic route includes:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized via a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced through a nucleophilic substitution reaction using a suitable thiol reagent.

    Thiazole Ring Formation: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.

    Final Coupling Reaction: The final step involves coupling the thiazole derivative with the pyrimidine core using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methylsulfanyl group can undergo oxidation to form a sulfoxide or sulfone.

    Reduction: The carboxamide group can be reduced to an amine under strong reducing conditions.

    Substitution: The thiazole ring can participate in electrophilic substitution reactions, particularly at the 2-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, this compound may exhibit antimicrobial, antifungal, or anticancer activities due to the presence of the thiazole ring, which is known for its biological activity.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a therapeutic agent. The combination of functional groups may interact with various biological targets, making it a candidate for drug development.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 4-Methyl-6-methylsulfanyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]-2-propan-2-ylpyrimidine-5-carboxamide would depend on its specific biological target. Generally, compounds with thiazole rings can interact with enzymes or receptors, potentially inhibiting or activating them. The carboxamide group may facilitate binding to proteins, while the methylsulfanyl group could modulate the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-6-methylsulfanyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]-2-propan-2-ylpyrimidine-5-carboxamide
  • 4-Methyl-6-methylsulfanyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]-2-propan-2-ylpyrimidine-5-carboxylate
  • 4-Methyl-6-methylsulfanyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]-2-propan-2-ylpyrimidine-5-carboxylhydrazide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of both a thiazole ring and a pyrimidine core is particularly noteworthy, as it combines the properties of both heterocycles.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

4-methyl-6-methylsulfanyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]-2-propan-2-ylpyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4OS2/c1-8(2)13-18-9(3)12(15(19-13)21-5)14(20)17-7-11-6-16-10(4)22-11/h6,8H,7H2,1-5H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQLUJKXXOMPVNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C(C)C)SC)C(=O)NCC2=CN=C(S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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